
Tert-butyl 4-(3-methoxyphenyl)-4-(2-oxoethyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(3-methoxyphenyl)-4-(2-oxoethyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and an oxoethyl group attached to a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-methoxyphenyl)-4-(2-oxoethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable methoxyphenyl halide.
Addition of the Oxoethyl Group: The oxoethyl group can be added through an aldol condensation reaction involving an aldehyde and a ketone.
Attachment of the Tert-butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl halide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents may be employed to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Substitution: The piperidine ring can participate in substitution reactions, where functional groups can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable leaving groups.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Hydroxyethyl derivatives.
Substitution: Piperidine derivatives with various functional groups.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine:
Drug Development: It may be investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of tert-butyl 4-(3-methoxyphenyl)-4-(2-oxoethyl)piperidine-1-carboxylate depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic processes and receptors in signaling pathways.
相似化合物的比较
- Tert-butyl 4-(4-methoxyphenyl)-4-(2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-methoxyphenyl)-4-(2-hydroxyethyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-methoxyphenyl)-4-(2-oxoethyl)piperidine-1-sulfonate
Comparison:
- Structural Differences: The position and nature of substituents on the piperidine ring can vary, leading to differences in chemical reactivity and physical properties.
- Unique Features: Tert-butyl 4-(3-methoxyphenyl)-4-(2-oxoethyl)piperidine-1-carboxylate is unique due to the specific combination of tert-butyl, methoxyphenyl, and oxoethyl groups, which confer distinct chemical and biological properties.
属性
分子式 |
C19H27NO4 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC 名称 |
tert-butyl 4-(3-methoxyphenyl)-4-(2-oxoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27NO4/c1-18(2,3)24-17(22)20-11-8-19(9-12-20,10-13-21)15-6-5-7-16(14-15)23-4/h5-7,13-14H,8-12H2,1-4H3 |
InChI 键 |
TUIDJAMUKFVUPF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC=O)C2=CC(=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(1-Benzylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester](/img/structure/B13872943.png)

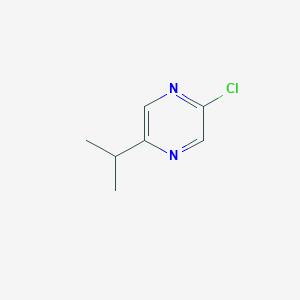
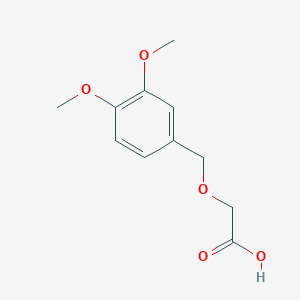
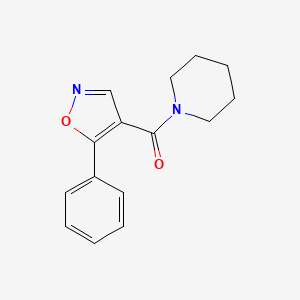
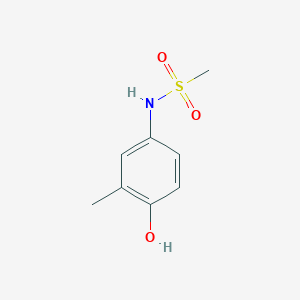
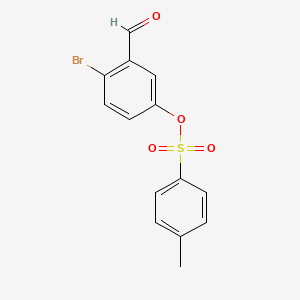


![1-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13873002.png)

![1-Chloro-7-[(2-methylpropan-2-yl)oxy]heptane](/img/structure/B13873010.png)

